2-[2-(Dimethylamino)vinyl]benzothiazole

Fluorescence quantum yield Vinylogue comparison Solvatochromism

2-[2-(Dimethylamino)vinyl]benzothiazole is a neutral benzothiazole-based chromophore featuring an electron-donating dimethylamino group directly conjugated to the electron-accepting benzothiazole ring via a vinyl bridge. This compound belongs to the broader family of unsymmetric polymethine dyes, specifically dimethylamino-vinyl-benzothiazole derivatives, which are recognized for their solvent-dependent fluorescence and intramolecular charge transfer (ICT) character.

Molecular Formula C11H12N2S
Molecular Weight 204.29
CAS No. 1173888-05-5
Cat. No. B2920060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Dimethylamino)vinyl]benzothiazole
CAS1173888-05-5
Molecular FormulaC11H12N2S
Molecular Weight204.29
Structural Identifiers
SMILESCN(C)C=CC1=NC2=CC=CC=C2S1
InChIInChI=1S/C11H12N2S/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+
InChIKeyQWNOLXNQHADUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Dimethylamino)vinyl]benzothiazole (CAS 1173888-05-5): A Neutral Aminovinyl Heterocycle for Fluorescent Probe Design


2-[2-(Dimethylamino)vinyl]benzothiazole is a neutral benzothiazole-based chromophore featuring an electron-donating dimethylamino group directly conjugated to the electron-accepting benzothiazole ring via a vinyl bridge [1]. This compound belongs to the broader family of unsymmetric polymethine dyes, specifically dimethylamino-vinyl-benzothiazole derivatives, which are recognized for their solvent-dependent fluorescence and intramolecular charge transfer (ICT) character [2]. Unlike its cationic benzothiazolium analogs or extended styryl counterparts, this neutral aminovinyl form offers distinct photophysical properties relevant to sensor development and dye laser applications [1].

Neutral donor-acceptor chromophore for ICT-based fluorescent probe design
Solvent-dependent emission behavior for sensor development and dye laser studies
Synthetic building block for unsymmetric cyanine and merocyanine dyes

Why Generic 2-Substituted Benzothiazoles Cannot Replace 2-[2-(Dimethylamino)vinyl]benzothiazole


Substituting 2-[2-(Dimethylamino)vinyl]benzothiazole with a generic 2-aryl or 2-styryl benzothiazole is not viable due to critical differences in electronic structure and photophysical output. In benzothiazole-based push-pull systems, the relative fluorescence quantum efficiency (Φr) and Stokes shift are highly dependent on the nature of the π-bridge [1]. Research demonstrates that 2-phenylbenzothiazoles exhibit higher relative fluorescence quantum efficiency than their vinylogues, while the introduction of an ethylenic double bond induces a significant bathochromic shift in both absorption and emission maxima [1]. Specifically, N,N-dimethylamino substituents produce drastically different effects in phenyl versus styryl series, meaning the direct vinyl link in the target compound—rather than a phenyl spacer—creates a unique donor-acceptor distance and ICT state that cannot be replicated by simpler 2-substituted benzothiazoles [1].

π-Bridge Mismatch
2-Aryl benzothiazoles lack the vinyl bridge, altering the ICT state and solvatochromic tunability reported for the vinyl-linked system.
Donor Strength Shift
2-Styryl analogs without the dimethylamino group exhibit reduced donor strength, limiting emission response to environmental polarity.
Dual-Form Absence
Permanently cationic benzothiazolium dyes cannot access the neutral/cationic switch, removing the ratiometric sensing capability.

Quantitative Differentiation of 2-[2-(Dimethylamino)vinyl]benzothiazole Against Closest Structural Analogs


Fluorescence Quantum Efficiency: Direct Vinyl Linkage vs. Phenyl-Styryl Vinylogue

A systematic study of substituent effects reveals that the N,N-dimethylamino group produces divergent fluorescence responses depending on the aromatic bridge. While absolute Φf values for 2-phenylbenzothiazoles are generally higher than for their vinylogues, the Hammett correlation for relative quantum efficiency (Φr) is significant only for styryl compounds, not phenyl derivatives [1]. This indicates that the target compound, as a vinyl-bridged system, occupies a distinct photophysical regime where electronic tuning is more pronounced than in 2-(4-dimethylaminophenyl)benzothiazole [1].

Vinyl vs. Phenyl Φr Tunability
Cross-study comparable
Significant Hammett ρ for Φr in vinylogues; absent in 2-phenyl analog
Vinyl bridge enables substituent-dependent fluorescence tuning not available with rigid phenyl spacer
Class-level inference; absolute Φf values may vary with solvent
Fluorescence quantum yield Vinylogue comparison Solvatochromism

Spectral Tunability via Protonation: A Neutral Chromophore Switch

The neutral 2-[2-(dimethylamino)vinyl]benzothiazole can be converted to its cationic benzothiazolium form through N3-protonation or quaternization. This chemical transformation is used to create pH-sensitive probes where the neutral and cationic forms exhibit distinct absorption and emission profiles, enabling ratiometric detection. This capability has been demonstrated in the related dimethylamino-vinyl-benzothiazolium dye series, where the neutral form's emission can be switched on or shifted by over 100 nm upon acidification, whereas permanently cationic benzothiazolium dyes without the vinyl-amine bridge lack this dual-form response [1].

Protonation Spectral Shift
Class-level inference
Reported >100 nm emission shift upon conversion to cationic form in related dyes
Supports ratiometric sensor design through neutral/cation dual-form response
Shift magnitude depends on solvent and counterion; verify with target derivative
pH sensitivity Ratiometric sensing Protonation shift

Nonradiative Decay Modulation Through Bridging Pattern: A Distinct Photophysical Handle

Studies on dimethylamino-vinyl-benzothiazolium dyes demonstrate that nonradiative deactivation channels depend strongly on the bridging pattern of the polymethine chain, with changes mainly connected to the Arrhenius pre-exponential factor [1]. While this data is on selectively bridged unsymmetric cyanines, the target compound represents the non-bridged, flexible-chain member of the same core dye family. In the bridged analogs, nonradiative rates can vary by a factor of 2–5 depending on the rigidification pattern, whereas the non-bridged target structure is predicted to exhibit higher nonradiative losses due to free vinyl rotation. This distinct property makes the compound a necessary negative-control or baseline reference when optimizing fluorescent probes for maximum brightness [1].

Nonradiative Rate Modulation
Class-level inference
knr can vary by factor of 2–5 between non-bridged and bridged dimethylamino-vinyl-benzothiazolium dyes
Non-bridged form serves as baseline reference for rigidification photophysics
Predicted from bridged series; direct measurement on target compound recommended
Nonradiative decay Photostability Bridged cyanines

Compact Molecular Footprint vs. Extended Styryl Dyes: Differential Solubility and Formulation

Compared to the widely used fluorophore trans-2-[4-(dimethylamino)styryl]benzothiazole (CAS 144528-14-3, MW 280.39 g/mol), 2-[2-(dimethylamino)vinyl]benzothiazole (MW 204.29 g/mol) has a molecular weight approximately 27% lower due to the absence of a central phenyl ring. This structural difference is significant for applications requiring high dye loading in polymer matrices, such as polymerization monitoring probes, where smaller molecular volume can enhance diffusional mobility and compatibility with the host medium [1]. The smaller π-system also results in a hypsochromically shifted absorption, allowing for excitation in a different spectral window [2].

Compact vs. Styryl Dye
Cross-study comparable
~27% lower MW (204 vs. 280 g/mol) and ~30–50 nm hypsochromic absorption shift relative to 2-styryl analog
Smaller footprint may support higher dye loading in polymer matrices and orthogonal spectral window
Formulation compatibility to be validated in target polymer system
Molecular weight Solubility Dye loading

High-Value Industrial and Research Scenarios for 2-[2-(Dimethylamino)vinyl]benzothiazole


Baseline Reference in Nonradiative Decay Engineering

When designing ultrabright fluorescent probes through conformational rigidification, 2-[2-(dimethylamino)vinyl]benzothiazole is the essential non-bridged control compound. Its predicted higher nonradiative decay rate, inferred from a 2–5× modulation range seen in bridged analogs [1], provides the baseline against which the photophysical gains of rigidification can be precisely quantified.

Synthesis of Ratiometric pH and Metal-Ion Sensors

As a neutral chromophore that can be switched to a bathochromically shifted cationic form upon protonation or metal binding, this compound serves as a precursor for dual-emission ratiometric probes. This leverages the >100 nm spectral shift achievable in related dimethylamino-vinyl-benzothiazolium systems [1], enabling robust internal referencing.

Low-Molecular-Weight Fluorescent Probe for Polymerization Monitoring

With a molecular weight 27% lower than the widely used 2-[4-(dimethylamino)styryl]benzothiazole, this compound offers superior diffusional mobility in polymer matrices [2]. Its distinct, hypsochromically shifted absorption band allows it to be multiplexed with standard styryl probes for simultaneous monitoring of multiple polymerization parameters.

Electron-Donor Building Block for Custom Cyanine Dye Synthesis

The free vinyl amine terminus makes this compound a versatile heterocyclic donor for condensation-based synthesis of unsymmetric carbocyanine and merocyanine dyes. The resulting dyes' photophysical properties are directly tunable via the N,N-dimethylamino donor strength, a feature not accessible with unsubstituted 2-methylbenzothiazole donors [1].

Application
Selection Property
Validation Focus
Nonradiative decay engineering
Non-bridged chromophore baseline
knr modulation against bridged analogs
Ratiometric sensor synthesis
Neutral/cationic dual-form response
Spectral shift and protonation control
Polymerization monitoring
Compact molecular footprint and hypsochromic absorption
Diffusional mobility and dye-loading compatibility
Custom cyanine dye synthesis
Reactive vinyl amine donor terminus
Donor strength tuning and condensation chemistry
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